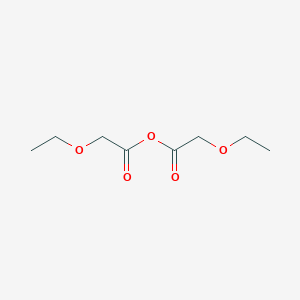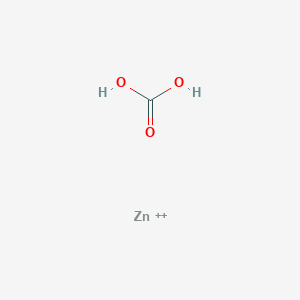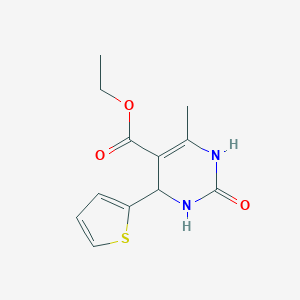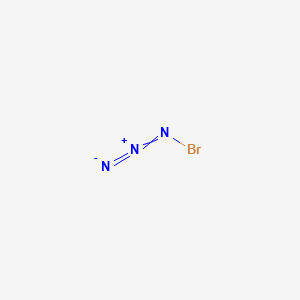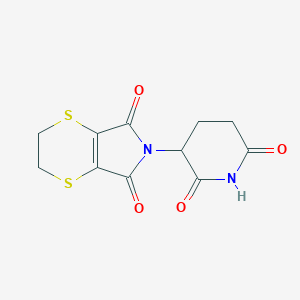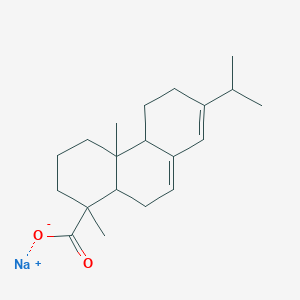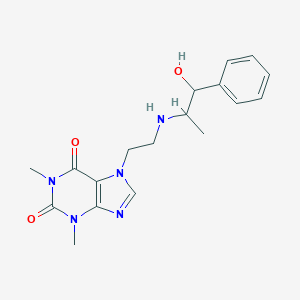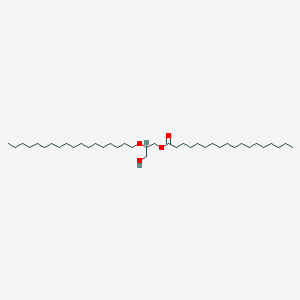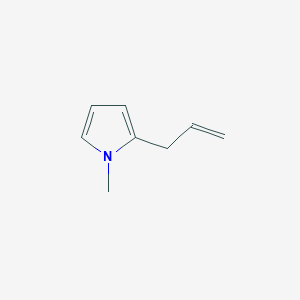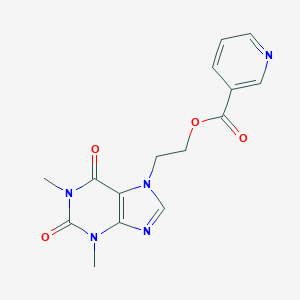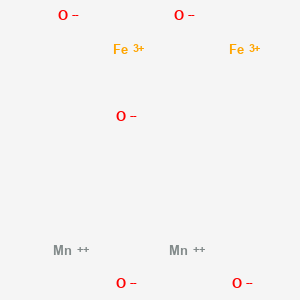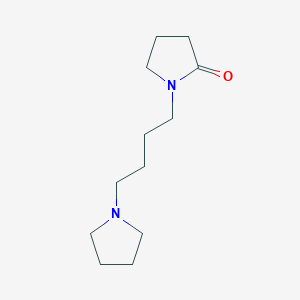![molecular formula C17H24O11 B087597 [(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate CAS No. 13964-14-2](/img/structure/B87597.png)
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is not fully understood. However, it is believed to act as a protecting group for hydroxyl groups in organic synthesis.
Biochemische Und Physiologische Effekte
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate does not have any known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of [(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate in lab experiments has several advantages. It is a stable and easy to handle compound. It is also readily available and cost-effective. However, it has some limitations, such as its limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the use of [(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate. One possible direction is the development of new protecting groups for hydroxyl groups in organic synthesis. Another direction is the synthesis of new natural products and pharmaceuticals using this compound as a starting material. Additionally, the use of this compound in the development of new materials with unique properties is another potential future direction.
Conclusion:
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is a chemical compound with significant potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research fields.
Synthesemethoden
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is synthesized through a multi-step process involving the conversion of various chemical reagents. The synthesis method involves the reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with methanol in the presence of potassium carbonate to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl methanol. This intermediate is then reacted with methyl acetate in the presence of sodium methoxide to form [(2S,3S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate.
Wissenschaftliche Forschungsanwendungen
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate has various scientific research applications. It is used in the synthesis of various natural products and pharmaceuticals. It is also used as a protecting group for hydroxyl groups in organic synthesis.
Eigenschaften
CAS-Nummer |
13964-14-2 |
|---|---|
Produktname |
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate |
Molekularformel |
C17H24O11 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
[(2S,3S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24O11/c1-8(18)23-6-13-15(25-10(3)20)17(27-12(5)22)16(26-11(4)21)14(28-13)7-24-9(2)19/h13-17H,6-7H2,1-5H3/t13-,14+,15-,16+,17? |
InChI-Schlüssel |
NSESSVVOVAHLTQ-SJJOOFSGSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H](C([C@H]([C@@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



